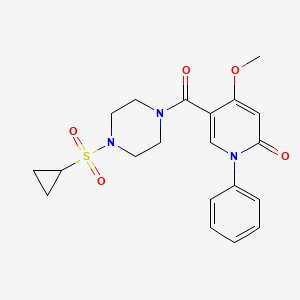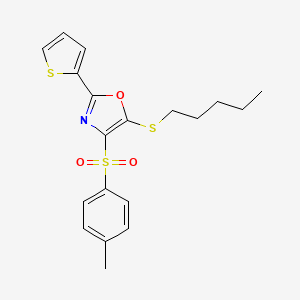
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole, also known as PTOT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTOT belongs to the family of oxazole derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole is not fully understood. However, it is believed that 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole exerts its therapeutic effects by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response. 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity product. It has also been shown to have low toxicity and is well tolerated in animal studies. However, 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain assays. Additionally, 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has a short half-life, which may make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for the research of 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole. Additionally, the mechanism of action of 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole needs to be further elucidated to fully understand its therapeutic potential. Another area of interest is the development of 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole analogs with improved properties, such as increased water solubility and longer half-life. These analogs may have even greater therapeutic potential than 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole itself.
Synthesemethoden
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole can be synthesized through a multi-step process that involves the reaction of 2-(thiophen-2-yl)-4-tosyl-5,5-dimethyl-1,3-oxazole with pentyl mercaptan in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole. This synthesis method has been optimized and yields high purity 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole for further research.
Wissenschaftliche Forschungsanwendungen
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. 5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole has also been studied for its ability to inhibit the activity of certain enzymes, which play a role in the progression of cancer and other diseases.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S3/c1-3-4-5-12-25-19-18(20-17(23-19)16-7-6-13-24-16)26(21,22)15-10-8-14(2)9-11-15/h6-11,13H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOEQCFEUFQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pentylthio)-2-(thiophen-2-yl)-4-tosyloxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2972511.png)
![4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2972516.png)
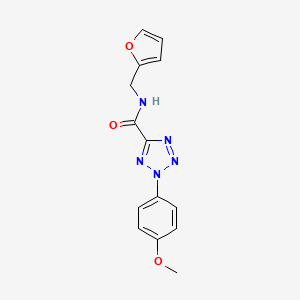
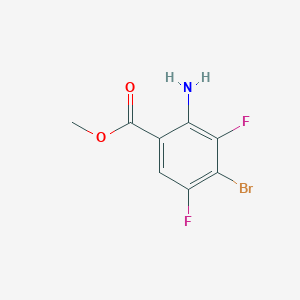
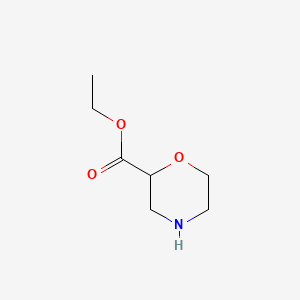
![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
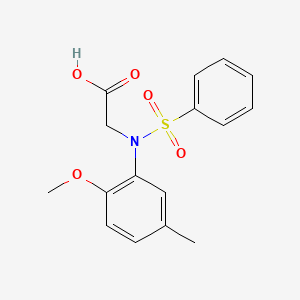
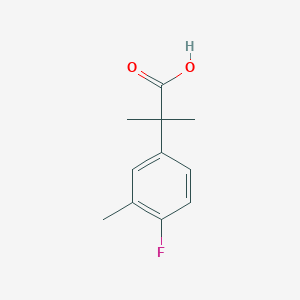
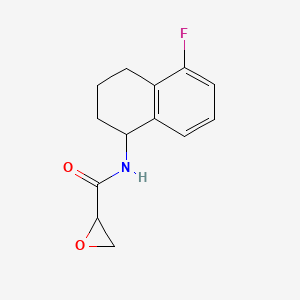
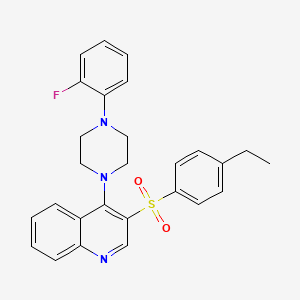
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972528.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2972529.png)
